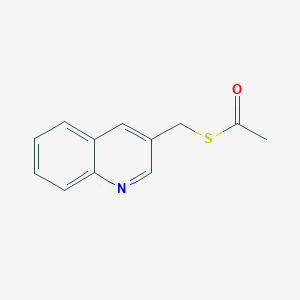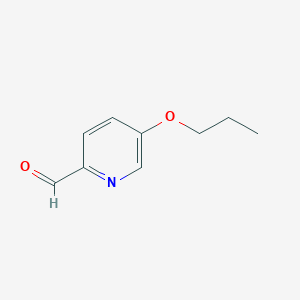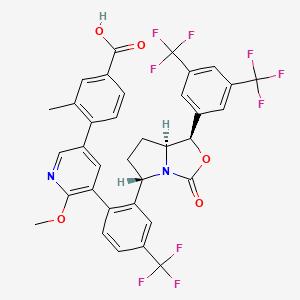
Thioacetic acid squinolin-3-ylmethyl ester
概要
説明
Thioacetic acid squinolin-3-ylmethyl ester is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.291 g/mol . This compound is known for its unique structure, which includes a quinoline ring attached to a thioacetic acid ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
. One common method involves the reaction of quinoline-3-methanol with thioacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
While specific industrial production methods for thioacetic acid squinolin-3-ylmethyl ester are not well-documented, the general principles of thioester synthesis can be applied. Industrial production would likely involve large-scale thiolation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Thioacetic acid squinolin-3-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
科学的研究の応用
Thioacetic acid squinolin-3-ylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of thioacetic acid squinolin-3-ylmethyl ester involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Thioacetic acid esters: Compounds with similar thioester groups but different aromatic rings.
Quinoline derivatives: Compounds with the quinoline ring but different functional groups attached.
Uniqueness
Thioacetic acid squinolin-3-ylmethyl ester is unique due to the combination of the quinoline ring and the thioester group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11NOS |
|---|---|
分子量 |
217.29 g/mol |
IUPAC名 |
S-(quinolin-3-ylmethyl) ethanethioate |
InChI |
InChI=1S/C12H11NOS/c1-9(14)15-8-10-6-11-4-2-3-5-12(11)13-7-10/h2-7H,8H2,1H3 |
InChIキー |
PXNHGFXOYAWKJM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Biphenyl-4-carbonyl)-methyl-amino]-acetic acid](/img/structure/B8487745.png)

![tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)


![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)



![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)

![(2S)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B8487826.png)
